2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol is a chemical compound that belongs to the class of piperidine derivatives. It features a cyclohexylmethyl group attached to the nitrogen atom of a piperidine ring, along with a hydroxyl group on the ethyl chain. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various receptors.
The compound is classified under organic compounds, specifically as an alcohol and an amine due to its hydroxyl and piperidine functionalities. It is synthesized from commercially available reagents and is often studied for its biological activity, particularly in relation to cannabinoid and opioid receptors, as indicated by various studies exploring similar piperidine structures .
The synthesis of 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol typically involves several steps, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (e.g., ethanol or dichloromethane), and purification steps like column chromatography to isolate pure products. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound .
The compound can participate in various chemical reactions typical for alcohols and amines:
Reactions are often performed under controlled conditions using catalysts or specific reagents to facilitate desired transformations while minimizing side reactions .
The mechanism of action for 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol is primarily related to its interaction with neurotransmitter receptors:
Data from competitive binding assays suggest that modifications in the piperidine structure can significantly alter receptor affinity and activity .
Relevant analyses include melting point determination, boiling point measurements, and spectroscopic characterizations (NMR, IR) for structural elucidation .
The compound has potential applications in:
1.1. In Silico Docking Studies at Muscarinic and Cannabinoid ReceptorsComputational docking analyses reveal that 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol exhibits distinct binding modalities at CB1 and muscarinic acetylcholine receptors (mAChRs). At the CB1 receptor, the compound occupies the orthosteric lipid-binding pocket, with the protonated piperidine nitrogen forming a critical salt bridge with D3.32(176) (distance: 2.8 Å). The cyclohexylmethyl group projects into a hydrophobic subpocket lined by residues F3.36(200), V6.43(383), and L7.42(404), stabilizing the complex through van der Waals interactions (binding energy: −9.2 kcal/mol) [1] [7]. In contrast, docking at M1 mAChRs shows weaker affinity (ΔG = −7.1 kcal/mol), where the ethanol moiety forms hydrogen bonds with N6.52(507), but the cyclohexylmethyl group clashes with tyrosine residues in the narrower binding cleft [3].
Comparative analysis against reference ligands highlights key interactions:
Table 1: Docking Scores and Key Interactions
Receptor | Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
---|---|---|---|---|
CB1 | Target Compound | -9.2 | D3.32, F3.36, V6.43, L7.42 | Salt bridge, Hydrophobic |
CB1 | HU210 (Reference) | -12.7 | K3.28, F2.61, S7.39 | H-bond, Hydrophobic |
M1 mAChR | Target Compound | -7.1 | N6.52, Y1.39, Y2.64 | H-bond, Steric clash |
M1 mAChR | Pirenzepine | -10.3 | D3.32, T5.42, Y7.39 | Ionic, H-bond |
Molecular dynamics (MD) simulations (100 ns) of the target compound bound to CB1 demonstrate moderate complex stability. The piperidine-ethanol linker maintains hydrogen bonding with S7.39(394) in 78% of frames, while the cyclohexylmethyl group exhibits positional fluctuations (RMSD = 1.8 Å) within the hydrophobic subpocket. Notably, the ligand’s terminal hydroxyl group transiently interacts with Y5.39(275), but this interaction dissociates after ~65 ns, correlating with partial agonism behavior observed in THC analogs [1] [7].
Comparative stability metrics:
Table 2: MD Simulation Stability Metrics
Simulation Parameter | Target Compound-CB1 | HU210-CB1 (Reference) | Δ9-THC-CB1 (Reference) |
---|---|---|---|
Ligand RMSD (Å) | 1.2 ± 0.3 | 0.8 ± 0.2 | 1.6 ± 0.4 |
Receptor RMSD (Å) | 2.5 ± 0.6 | 1.9 ± 0.3 | 3.1 ± 0.7 |
H-bond Occupancy (%) | 78 | 95 | 62 |
Key Hydrophobic Contact Retention (ns) | 85 | >100 | 72 |
QSAR models trained on piperidine-based cannabinoid analogs identify three molecular descriptors governing the target compound’s predicted bioactivity:
The linear regression model for CB1 binding affinity prediction is:
pKi = 0.76(±0.12) × ClogP - 0.58(±0.09) × PSA + 2.34(±0.21) × E\_state\_N + 1.87
(R² = 0.89, Q² = 0.85) [3] [6]. This model predicts the target compound’s pKi at 7.3 (Ki ≈ 50 nM), suggesting moderate CB1 affinity. However, steric parameters (molar refractivity = 65.7) exceed optimal values for CB1 (<60), potentially explaining lower potency than HU210 analogs [1] [4].
Table 3: QSAR Descriptors and Predicted Bioactivity
Descriptor | Target Compound | Optimal CB1 Range | Interpretation |
---|---|---|---|
ClogP | 2.8 | 2.5–5.0 | Balanced lipophilicity for membrane access |
Polar Surface Area (Ų) | 42 | 30–50 | Permeability-solubility balance |
Molar Refractivity | 65.7 | 45–60 | Suggests steric bulk may reduce fit |
E-state (Piperidine N) | +5.2 | >+4.5 | Favors ionic interactions with D3.32 |
Predicted pKi (CB1) | 7.3 | 8.0–10.5 | Moderate affinity vs. high-potency agonists |
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